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Compound of Interest

3-Chloroisoquinoline-4-
Compound Name:
carbaldehyde

Cat. No.: B111362

An In-depth Technical Guide to 3-
Chloroisoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the synthesis of
various pharmaceutical compounds. Due to the limited availability of specific experimental data
for this compound in publicly accessible literature, this guide combines available information
with data from closely related analogues to provide a thorough resource.

Core Physical and Chemical Properties

3-Chloroisoquinoline-4-carbaldehyde is a solid, aromatic heterocyclic compound. Its
structure, featuring a reactive aldehyde group and a chlorine substituent on the isoquinoline
scaffold, makes it a valuable building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of 3-Chloroisoquinoline-4-carbaldehyde

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b111362?utm_src=pdf-interest
https://www.benchchem.com/product/b111362?utm_src=pdf-body
https://www.benchchem.com/product/b111362?utm_src=pdf-body
https://www.benchchem.com/product/b111362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source/Comment
CAS Number 120285-29-2 [1][2]
Molecular Formula C10HeCINO [2]
Molecular Weight 191.61 g/mol [2]
] ] Data from a commercial
Melting Point 120-125 °C )
supplier.
Predicted to be high due to its
Boiling Point Data not available aromatic structure and
molecular weight.
Expected to be soluble in
N ) common organic solvents like
Solubility Data not available )
dichloromethane, chloroform,
and ethyl acetate.
) General observation for similar
Appearance Solid
compounds.
Storage Room temperature [1][2]

Spectroscopic Data (Predicted and Analogous)

Detailed experimental spectra for 3-Chloroisoquinoline-4-carbaldehyde are not readily
available. The following data is predicted based on the analysis of structurally similar
compounds.

Table 2: Predicted Spectroscopic Data for 3-Chloroisoquinoline-4-carbaldehyde
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Technique Predicted Data

Aldehyde Proton (CHO): Singlet, 4 9.5-10.5
ppm. Aromatic Protons: Multiplets, & 7.5-9.0

1H NMR N o
ppm. The proton at position 1 will likely be a
singlet.
Carbonyl Carbon (C=0): & 190-200 ppm.
5C NMR y (C=0) pp

Aromatic Carbons: 6 120-150 ppm.

C=0 Stretch (Aldehyde): Strong absorption
R Spect around 1700 cm~1. C-Cl Stretch: In the
ectrosco
P Py fingerprint region. Aromatic C-H Stretch: Above

3000 cm™1,

M+: 191.01 (12Co!He3>CI#N160). M+2: Isotopic
Mass Spectrometry peak for 3’Cl at approximately 32% of the M+

intensity.

Synthesis of 3-Chloroisoquinoline-4-carbaldehyde

The primary synthetic route to 3-Chloroisoquinoline-4-carbaldehyde and its analogues is the
Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich
aromatic substrate using the Vilsmeier reagent, which is typically generated in situ from N,N-
dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCIs).

General Synthetic Workflow

The synthesis is proposed to proceed via a two-step sequence involving the formation of a
suitable isoquinoline precursor followed by formylation.

Step 1: Isoquinoline Ring Formation Step 2: Formylation

Cyclization
Suitable Phenylacetic Acid Derivative

Vilsmeier-Haack Reaction

3-Chloroisoquinoline 3-Chloroisoquinoline-4-carbaldehyde
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Caption: Proposed synthetic pathway for 3-Chloroisoquinoline-4-carbaldehyde.

Representative Experimental Protocol: Vilsmeier-Haack
Formylation of a Substituted Acetanilide (Analogous
System)

This protocol describes the synthesis of a related 2-chloroquinoline-3-carbaldehyde and can be

adapted for the synthesis of the target molecule from a suitable isoquinoline precursor.[5][6]

Materials:

Substituted Acetanilide (1 equivalent)

e N,N-Dimethylformamide (DMF) (3 equivalents)

e Phosphorus oxychloride (POCIs) (4 equivalents)

e |ce-water

e Dichloromethane or Ethyl Acetate for extraction

e Saturated sodium bicarbonate solution

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3
equivalents) to 0 °C in an ice bath.

Slowly add POCIs (4 equivalents) dropwise to the DMF, maintaining the temperature below
10 °C.

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the
Vilsmeier reagent.

Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.
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o Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and carefully pour it
onto crushed ice with vigorous stirring.

o Neutralize the mixture with a saturated sodium bicarbonate solution.
o Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel or by recrystallization from
a suitable solvent (e.g., ethanol or ethyl acetate).

Chemical Reactivity and Key Reactions

The chemical reactivity of 3-Chloroisoquinoline-4-carbaldehyde is primarily governed by the
aldehyde group and the chlorine atom.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition and condensation
reactions.
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Caption: Key reactions of the aldehyde group in 3-Chloroisoquinoline-4-carbaldehyde.

Representative Experimental Protocol: Reduction of the Aldehyde Group (Analogous System)

[7]

Materials:

Methanol

Sodium borohydride (NaBHa4) (1.5 equivalents)

Water

Ethyl acetate

Procedure:

2-Chloroquinoline-3-carbaldehyde (1 equivalent)

e Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom

flask and cool to O °C.

e Add sodium borohydride (1.5 equivalents) portion-wise with stirring.
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» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
e Once the reaction is complete, remove the methanol under reduced pressure.
o Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the corresponding primary alcohol.

Reactions of the Chloro Group

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr)
reactions, allowing for the introduction of various functional groups.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (General)

Materials:

3-Chloroisoquinoline-4-carbaldehyde (1 equivalent)

Nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equivalents)

A suitable solvent (e.g., DMF, DMSO, or NMP)

A base (if necessary, e.g., K2COs, EtsN)

Procedure:

Dissolve 3-Chloroisoquinoline-4-carbaldehyde (1 equivalent) in the chosen solvent.

Add the nucleophile (1.1-1.5 equivalents) and a base, if required.

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and pour it into water.

Collect the precipitated product by filtration or extract with an organic solvent.
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 Purify the product by recrystallization or column chromatography.

Biological Activity and Applications

3-Chloroisoquinoline-4-carbaldehyde is primarily utilized as a key intermediate in the
synthesis of more complex molecules with potential therapeutic applications.[1] The
isoquinoline scaffold is a common feature in many biologically active compounds, and
derivatives of this molecule have been investigated as kinase inhibitors for the treatment of
cancer.[8]

Role in Kinase Inhibitor Synthesis

Kinases are crucial enzymes that regulate cell signaling pathways, and their dysregulation is
often implicated in diseases like cancer. The general strategy involves using 3-
Chloroisoquinoline-4-carbaldehyde as a scaffold to build molecules that can bind to the ATP-
binding site of specific kinases, thereby inhibiting their activity.
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Caption: General workflow for developing kinase inhibitors from 3-Chloroisoquinoline-4-
carbaldehyde.
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Further research is required to identify the specific kinases and signaling pathways that are
modulated by derivatives of 3-Chloroisoquinoline-4-carbaldehyde.

Safety Information

Detailed toxicology data for 3-Chloroisoquinoline-4-carbaldehyde is not readily available. As
with all laboratory chemicals, it should be handled with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted
in a well-ventilated fume hood. For more detailed safety information, refer to the Material Safety
Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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